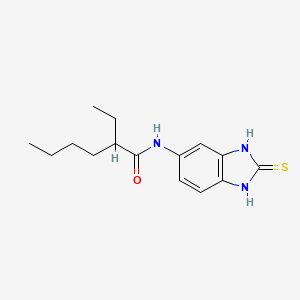

2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide

Description

Properties

CAS No. |

105445-01-0 |

|---|---|

Molecular Formula |

C15H21N3OS |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2-ethyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide |

InChI |

InChI=1S/C15H21N3OS/c1-3-5-6-10(4-2)14(19)16-11-7-8-12-13(9-11)18-15(20)17-12/h7-10H,3-6H2,1-2H3,(H,16,19)(H2,17,18,20) |

InChI Key |

FDIHUFWYKQCZDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC2=C(C=C1)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.

Introduction of the Thioxo Group: The thioxo group is introduced by reacting the benzimidazole intermediate with sulfur or a sulfur-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The benzimidazole core can interact with DNA and RNA, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

Thiabendazole: A benzimidazole derivative with antifungal properties.

Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is unique due to the presence of the thioxo group and the 2-ethylhexanamide moiety, which confer specific chemical and biological properties .

Biological Activity

The compound 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including antitumor and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

It features a benzimidazole core substituted with a hexanamide chain and a sulfanylidene group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide, exhibit significant antitumor activity. In vitro assays have been conducted on various cancer cell lines, notably human lung cancer cell lines such as A549, HCC827, and NCI-H358.

Key Findings:

- IC50 Values: The compound showed varying degrees of cytotoxicity across different cell lines:

The presence of specific substituents on the benzimidazole ring appears to enhance the compound's effectiveness against tumor cells while also raising concerns about toxicity to normal cells, such as MRC-5 human lung fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The testing followed the CLSI guidelines using broth microdilution techniques.

Results:

- Effective Against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Compounds similar to 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide have shown promising antibacterial activity, indicating potential applications in treating infections .

Data Table

| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| Antitumor | A549 | 6.75 ± 0.19 μM (2D) | High activity in monolayer cultures |

| Antitumor | HCC827 | 6.26 ± 0.33 μM (2D) | Less effective in 3D cultures |

| Antimicrobial | Staphylococcus aureus | MIC not specified | Effective against Gram-positive |

| Antimicrobial | Escherichia coli | MIC not specified | Effective against Gram-negative |

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

- Study on Lung Cancer Treatment: A study published in August 2021 indicated that compounds with a similar structure exhibited significant antitumor effects across multiple lung cancer cell lines, suggesting that modifications to the benzimidazole framework could yield more potent agents .

- Antimicrobial Efficacy: Another research effort focused on the antimicrobial properties of related compounds found that certain derivatives displayed substantial inhibitory effects against common bacterial pathogens, supporting their potential use as antibiotic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.